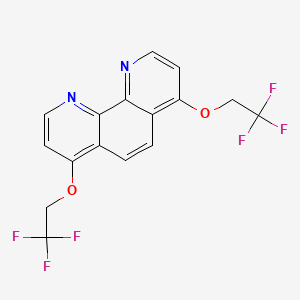
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline (4,7-BTPE) is an organofluorine compound and a derivative of phenanthroline. It is used as a reagent in organic synthesis and has been studied for its potential applications in scientific research.
科学的研究の応用
Electron Transport and OLEDs
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline derivatives are being researched for their potential as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). For instance, a study by Bin et al. (2020) explored the use of BPhen derivatives for enhancing the thermal stability, electron mobility, and n-doping ability in OLEDs, which could lead to more efficient and stable devices (Bin et al., 2020).
Luminescence Properties
Another area of application is in the synthesis of lanthanide complexes for luminescence studies. Shi et al. (2013) synthesized dinuclear lanthanide complexes using a derivative of 1,10-phenanthroline, demonstrating its ability to sensitize rare earths for characteristic emissions, a property useful in materials science and photonics (Shi et al., 2013).
Molecular Structure and Properties
Research has also been conducted on the synthesis and structural analysis of fluorinated 1,10-phenanthrolines, as Carlson et al. (2015) investigated. This research contributes to a deeper understanding of the absorption and emission properties of these compounds, which is crucial for their application in materials science (Carlson et al., 2015).
Polymerization Monitoring
The complex fac-ClRe(CO)3(4,7-Ph2phen) has been found to act as a spectroscopic probe in photosensitive thin films, as studied by Kotch et al. (1993). This application highlights the potential of phenanthroline derivatives in monitoring polymerization processes in technological applications (Kotch et al., 1993).
Optical Sensors
Jeong et al. (2008) synthesized phenanthroline derivatives with alkynyl groups and their ruthenium complexes, demonstrating their application as optical sensors. These compounds showed significant changes in fluorescence intensity in different environments, indicating their potential in sensing applications (Jeong et al., 2008).
Metal Ion Binding
Liu et al. (2005) synthesized podands from 1,10-phenanthroline, investigating their photophysical behavior and binding ability with various metal ions. This research contributes to the understanding of metal ion binding, potentially useful in chemical sensing and separation processes (Liu et al., 2005).
特性
IUPAC Name |
4,7-bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)7-25-11-3-5-23-13-9(11)1-2-10-12(4-6-24-14(10)13)26-8-16(20,21)22/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKOMJVSVNKSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

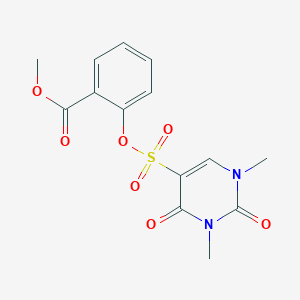
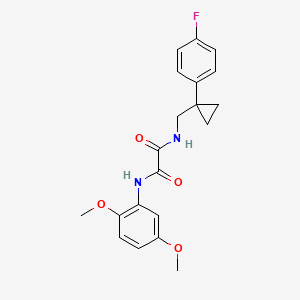

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
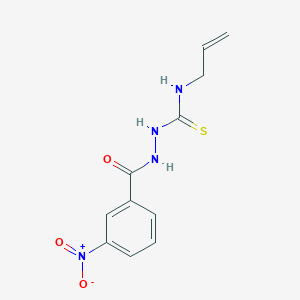
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
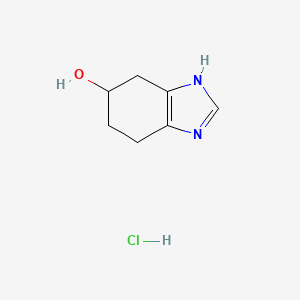
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

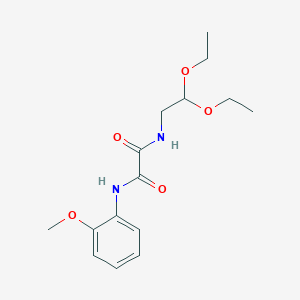
![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)